N-Acetyl-(S)-thiazolidine-4-carboxamide

Catalog No.
S15104778
CAS No.
62374-64-5
M.F
C6H10N2O2S
M. Wt
174.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-(S)-thiazolidine-4-carboxamide

CAS Number

62374-64-5

Product Name

N-Acetyl-(S)-thiazolidine-4-carboxamide

IUPAC Name

(4S)-3-acetyl-1,3-thiazolidine-4-carboxamide

Molecular Formula

C6H10N2O2S

Molecular Weight

174.22 g/mol

InChI

InChI=1S/C6H10N2O2S/c1-4(9)8-3-11-2-5(8)6(7)10/h5H,2-3H2,1H3,(H2,7,10)/t5-/m1/s1

InChI Key

KEBHZKLOWXMHOF-RXMQYKEDSA-N

Canonical SMILES

CC(=O)N1CSCC1C(=O)N

Isomeric SMILES

CC(=O)N1CSC[C@@H]1C(=O)N

N-Acetyl-(S)-thiazolidine-4-carboxamide is a compound belonging to the thiazolidine family, characterized by the presence of a thiazolidine ring and a carboxamide functional group. This compound is derived from L-cysteine, an amino acid that serves as a precursor for various bioactive molecules. The thiazolidine ring contains two chiral centers, which contribute to the compound's stereochemistry and biological activity. N-Acetyl-(S)-thiazolidine-4-carboxamide exhibits significant potential in pharmacological applications, particularly due to its antioxidant and antibacterial properties.

  • Cyclization Reaction: L-cysteine undergoes nucleophilic cyclization with aldehydes to form thiazolidine-4-carboxylic acids. This reaction can yield various diastereomers depending on the substituents on the aldehyde .
  • Acetylation: The amino group of the thiazolidine derivative is acetylated using reagents such as acetyl chloride, resulting in N-acetyl derivatives .
  • Formation of Carboxamide: The carboxylic acid group can be converted into a carboxamide through reaction with amines under coupling conditions (e.g., using EDCI/HOBt) followed by deprotection steps if necessary .

These reactions highlight the versatility of N-Acetyl-(S)-thiazolidine-4-carboxamide in synthetic organic chemistry.

N-Acetyl-(S)-thiazolidine-4-carboxamide exhibits a broad spectrum of biological activities:

  • Antioxidant Properties: The compound has been shown to possess significant antioxidant activity, which is beneficial in protecting cells from oxidative stress and related diseases .
  • Antibacterial Activity: Studies indicate that thiazolidine derivatives, including N-Acetyl-(S)-thiazolidine-4-carboxamide, demonstrate antibacterial properties against various pathogens .
  • Neuraminidase Inhibition: This compound has been evaluated for its ability to inhibit viral neuraminidase, making it a candidate for antiviral drug development, particularly against influenza viruses .

The synthesis methods for N-Acetyl-(S)-thiazolidine-4-carboxamide generally follow these steps:

  • Starting Material: Begin with L-cysteine as the chiral precursor.
  • Cyclization: React L-cysteine with appropriate aldehydes in an alcohol-water mixture to form thiazolidine-4-carboxylic acids.
  • Acetylation: Treat the resulting thiazolidine derivative with acetyl chloride or acetic anhydride to introduce the acetyl group.
  • Purification: Purify the product using techniques like recrystallization or chromatography to obtain pure N-Acetyl-(S)-thiazolidine-4-carboxamide.

These methods are adaptable based on the specific requirements of the desired derivatives and their intended applications.

N-Acetyl-(S)-thiazolidine-4-carboxamide has several notable applications:

  • Pharmaceutical Development: Its antioxidant and antibacterial properties make it a candidate for drug formulation aimed at treating infections and oxidative stress-related diseases.
  • Research Tool: It serves as a valuable compound in biochemical research, particularly in studies investigating redox biology and enzyme inhibition mechanisms.
  • Potential Cytoprotective Agent: Due to its ability to mitigate oxidative damage, it may have applications in protecting tissues from injury during oxidative stress conditions .

Interaction studies involving N-Acetyl-(S)-thiazolidine-4-carboxamide focus on its biochemical interactions with enzymes and receptors:

  • Enzyme Inhibition: Research has demonstrated that this compound can inhibit specific enzymes such as neuraminidase, which is crucial for viral replication in influenza .
  • Antioxidant Mechanisms: Studies on its antioxidant mechanisms reveal that it can scavenge free radicals and modulate cellular redox states, contributing to its protective effects against oxidative damage .

Several compounds share structural features with N-Acetyl-(S)-thiazolidine-4-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
Thiazolidine-4-carboxylic AcidContains thiazolidine ring; no acetyl groupAntioxidant; antibacterial
N-Acetyl-L-cysteineContains thiol group; acetylated cysteineAntioxidant; mucolytic agent
2-Mercapto-N-acetyl-L-cysteineThiol-containing derivative of N-acetyl-L-cysteineAntioxidant; potential neuroprotective effects
5-Methylthiazolidine-4-carboxylic AcidMethyl substitution at position 5Antimicrobial activity

Uniqueness of N-Acetyl-(S)-thiazolidine-4-carboxamide

N-Acetyl-(S)-thiazolidine-4-carboxamide is unique due to its specific stereochemistry and the presence of both an acetyl group and a carboxamide functional group, which enhance its biological activity compared to other thiazolidines. Its dual role as an antioxidant and antibacterial agent positions it favorably among similar compounds for therapeutic applications.

XLogP3

-0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

174.04629874 g/mol

Monoisotopic Mass

174.04629874 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

Explore Compound Types